molecular formula C17H12N2O9S2 B12676802 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid CAS No. 84455-34-5

5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid

Cat. No.: B12676802
CAS No.: 84455-34-5
M. Wt: 452.4 g/mol
InChI Key: VKENSDHOFBIEGJ-UHFFFAOYSA-N
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Description

5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including azo, sulfonic, and carboxylic acid groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid typically involves the diazotization of 4,8-disulpho-2-naphthylamine followed by coupling with salicylic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The presence of sulfonic and carboxylic acid groups allows for substitution reactions, particularly in the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.

Scientific Research Applications

5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye intermediate.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and staining techniques.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid involves its interaction with molecular targets through its functional groups. The azo bond can participate in electron transfer reactions, while the sulfonic and carboxylic acid groups can form hydrogen bonds and ionic interactions with various substrates. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,8-Disulpho-2-naphthyl)azo)benzoic acid
  • 3-((4,8-Disulpho-2-naphthyl)azo)phenol
  • 2-((4,8-Disulpho-2-naphthyl)azo)aniline

Uniqueness

5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and a wide range of applications, setting it apart from similar compounds.

Biological Activity

5-((4,8-Disulpho-2-naphthyl)azo)salicylic acid is a synthetic azo compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by a naphthalene moiety with two sulfonic acid groups and an azo linkage to a salicylic acid derivative. Its molecular formula is C36H25N9O13S2C_{36}H_{25}N_9O_{13}S_2, indicating a substantial molecular weight and a hydrophilic nature due to the sulfonic groups.

1. Anti-inflammatory Activity

Research has demonstrated that azo compounds derived from salicylic acid exhibit significant anti-inflammatory properties. A study conducted by Potey et al. (2017) synthesized various azo derivatives of salicylic acid and evaluated their in vitro anti-inflammatory activity using the human red blood cell (HRBC) membrane stability method. The results indicated that certain derivatives, including those structurally similar to this compound, provided substantial protection against hemolysis, suggesting their potential as anti-inflammatory agents.

Table 1: HRBC Membrane Protection by Azo Compounds

CompoundPercentage Protection (%)
A20.16
B69.53
C31.86
D28.30
E71.87
F25.15
G23.95
H79.76
I30.43
Sodium Diclofenac74.48

The compounds B, E, and H exhibited the highest protective effects, with percentages significantly above the control values, indicating their effectiveness in stabilizing cell membranes under inflammatory conditions .

2. Antimicrobial Activity

Azo compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of salicylic acid can inhibit the growth of various bacterial strains. The study by Otutu et al. (2008) highlighted that certain azo derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of several azo compounds, it was found that those containing nitro groups showed enhanced efficacy against Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
  • Membrane Stabilization : By stabilizing cell membranes during inflammatory conditions, it helps prevent hemolysis and cellular damage.
  • Antimicrobial Action : The presence of the azo group may enhance permeability across bacterial membranes, leading to increased susceptibility to lysis.

Properties

CAS No.

84455-34-5

Molecular Formula

C17H12N2O9S2

Molecular Weight

452.4 g/mol

IUPAC Name

5-[(4,8-disulfonaphthalen-2-yl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H12N2O9S2/c20-14-5-4-9(6-13(14)17(21)22)18-19-10-7-12-11(16(8-10)30(26,27)28)2-1-3-15(12)29(23,24)25/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28)

InChI Key

VKENSDHOFBIEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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